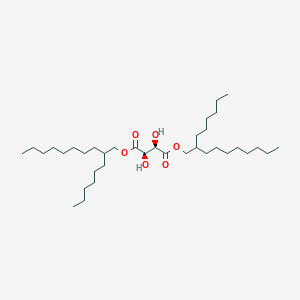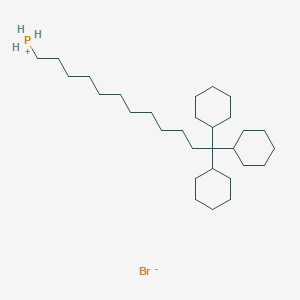
S-Propan-2-yl 2,2-dimethylpropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Propan-2-yl 2,2-dimethylpropanethioate: is a chemical compound with the molecular formula C8H16OS.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of S-Propan-2-yl 2,2-dimethylpropanethioate typically involves the reaction of 2,2-dimethylpropanethioic acid with isopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques to obtain the desired product in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: : S-Propan-2-yl 2,2-dimethylpropanethioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Chemistry: : In chemistry, S-Propan-2-yl 2,2-dimethylpropanethioate is used as a reagent in various organic synthesis reactions. Its unique structural properties make it a valuable intermediate in the synthesis of complex organic molecules .
Biology and Medicine: : In biology and medicine, this compound is studied for its potential therapeutic applications. It has been investigated for its role in modulating biological pathways and its potential as a drug candidate .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of S-Propan-2-yl 2,2-dimethylpropanethioate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to S-Propan-2-yl 2,2-dimethylpropanethioate include other thioesters and thiol derivatives, such as ethyl 2,2-dimethylpropanethioate and methyl 2,2-dimethylpropanethioate .
Uniqueness: : What sets this compound apart from similar compounds is its unique structural configuration and reactivity. This makes it particularly valuable in specific chemical reactions and applications where other compounds may not be as effective .
Properties
CAS No. |
60718-20-9 |
|---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
S-propan-2-yl 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C8H16OS/c1-6(2)10-7(9)8(3,4)5/h6H,1-5H3 |
InChI Key |
HWFKEUHUCAMWLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![but-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14613100.png)

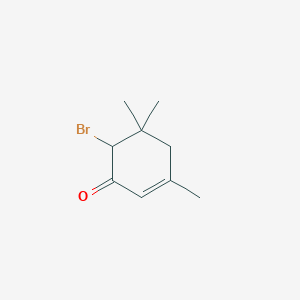
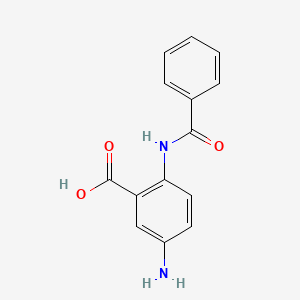
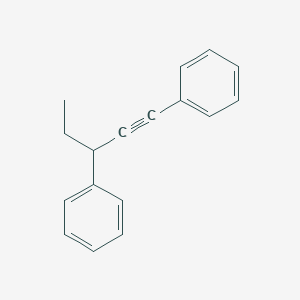
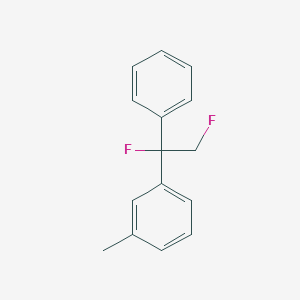
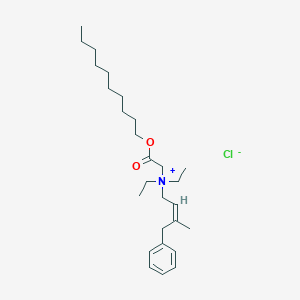
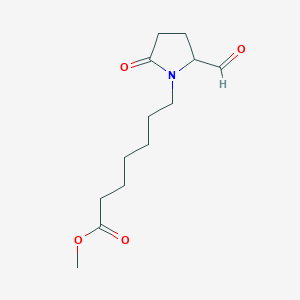
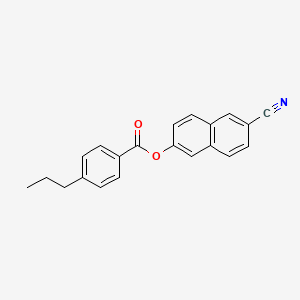
![Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate](/img/structure/B14613153.png)
